![molecular formula C11H18ClNO B6361904 4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240572-30-8](/img/structure/B6361904.png)

4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

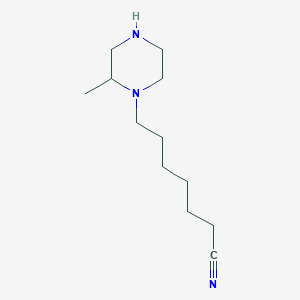

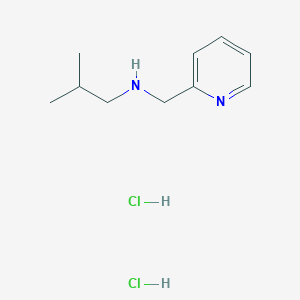

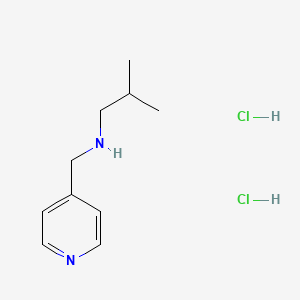

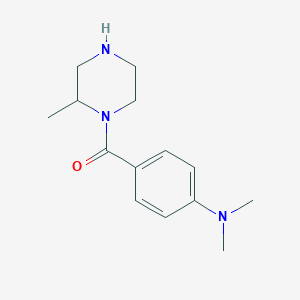

Molecular Structure Analysis

The molecular structure of 4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride consists of a phenol group attached to a butan-2-ylamino group via a methylene bridge. The hydrochloride indicates the presence of a chloride ion, which is typically involved in forming salts with organic compounds.Chemical Reactions Analysis

Phenols, such as 4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Unlike alcohols, phenols don’t undergo oxidation in the same way because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Aplicaciones Científicas De Investigación

Corrosion Inhibition

4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride and its derivatives have been explored as corrosion inhibitors. A study by Tebbji et al. (2005) found that bipyrazolic compounds, which include derivatives of 4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride, act as effective mixed-type inhibitors for steel corrosion in hydrochloric acid solution. These compounds show high inhibition efficiencies, reaching about 95% (Tebbji et al., 2005).

Antimicrobial Activity

Compounds derived from 4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride have shown potential in antimicrobial applications. Mickevičienė et al. (2015) synthesized derivatives that exhibited good antimicrobial activity against bacteria like Staphylococcus aureus and fungi such as Candida tenuis (Mickevičienė et al., 2015).

Catalytic Applications

The derivatives of 4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride have been studied for their catalytic properties. Ngcobo et al. (2017) reported that nickel(II) complexes formed with derivatives of this compound can catalyze ethylene oligomerization reactions, producing butenes and hexenes (Ngcobo & Ojwach, 2017).

Polymer Synthesis

4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride is also involved in the synthesis of polymers. Kaya & Aydın (2012) synthesized a polymer from a derivative of this compound, which showed potential in electroactive applications (Kaya & Aydın, 2012).

Propiedades

IUPAC Name |

4-[(butan-2-ylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-9(2)12-8-10-4-6-11(13)7-5-10;/h4-7,9,12-13H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWULSXPIUILQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361830.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)

amine hydrochloride](/img/structure/B6361871.png)

amine hydrochloride](/img/structure/B6361882.png)

![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)